4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
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Description
4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a useful research compound. Its molecular formula is C13H11ClF3N3O2 and its molecular weight is 333.7. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
- Compounds structurally similar to 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate have been synthesized and tested for herbicidal activity. Studies found that at certain concentrations, these compounds displayed phytotoxicity on seed germination and seedling growth, highlighting their potential use in agriculture (Lee, Park, & Kim, 1989).
Antimicrobial and Antifungal Agents
- Pyrazole derivatives have shown effectiveness as antimicrobial and antifungal agents. These compounds have been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Antihyperglycemic Agents
- Pyrazol-4-yl derivatives have been synthesized and evaluated for their potential as antihyperglycemic agents. These compounds showed significant effects in reducing plasma glucose levels, indicating their potential for diabetes treatment (Kees et al., 1996).
Insecticidal Activity
- Carbamoylated and acylated pyrazoline derivatives, which are structurally similar to this compound, have been studied for their insecticidal activity. These studies have explored the stereochemical basis of their effectiveness against insects like cockroaches and houseflies (Hasan et al., 1996).
Corrosion Inhibition
- Certain pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies indicate the potential application of these compounds in protecting metals against corrosion (Yadav et al., 2015).
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-20-6-10(11(19-20)13(15,16)17)18-12(21)22-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZKWVMPXOGLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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